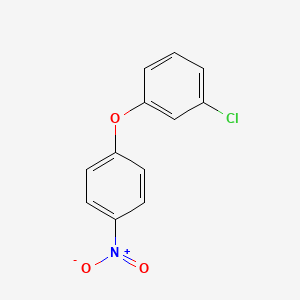

m-Chlorophenyl p-nitrophenyl ether

Overview

Description

M-Chlorophenyl p-nitrophenyl ether is a chemical compound with the molecular formula C12H8ClNO3 . It is also known by other names such as 1-Chloro-3-(4-nitrophenoxy)benzene, 3-chlorophenyl-4-nitrophenyl ether, and Benzene, 1-chloro-3-(4-nitrophenoxy) .

Molecular Structure Analysis

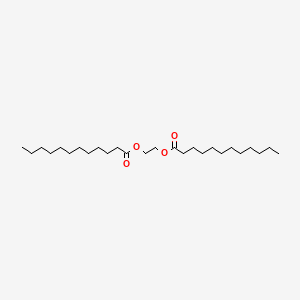

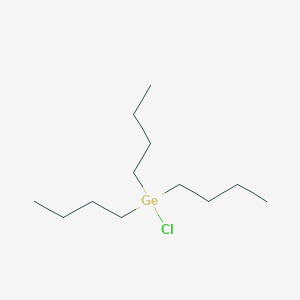

The molecular structure of m-Chlorophenyl p-nitrophenyl ether consists of a chlorophenyl group and a nitrophenyl group connected by an ether linkage . The InChI string for the compound isInChI=1S/C12H8ClNO3/c13-9-2-1-3-12(8-9)17-11-6-4-10(5-7-11)14(15)16/h1-8H . Physical And Chemical Properties Analysis

M-Chlorophenyl p-nitrophenyl ether has a molecular weight of 249.65 g/mol . It has a XLogP3 value of 4.5, indicating its lipophilicity . It has no hydrogen bond donors and three hydrogen bond acceptors . The compound has two rotatable bonds . Its topological polar surface area is 55 Ų .Scientific Research Applications

Environmental Impact and Contamination

- Dioxin Impurities in Agrochemicals : Research on agrochemical formulations in Japan, including those related to m-Chlorophenyl p-nitrophenyl ether derivatives, revealed the presence of dioxin impurities. These impurities, notably in historic formulations of certain herbicides, were found in significant concentrations, raising concerns about environmental contamination and human exposure (Masunaga, Takasuga, & Nakanishi, 2001).

Metabolism and Degradation

- Degradation by Bacteria : A study on Sphingomonas wittichii RW1, known for degrading polychlorinated dioxins and diphenyl ethers, showed its effectiveness in metabolizing nitrodiphenyl ether herbicides. This suggests a potential for bioremediation in contaminated environments, where such compounds can pose risks due to their mutagenic and endocrine-disrupting properties (Keum, Lee, & Kim, 2008).

Environmental Remediation Techniques

- Ultrasonic Destruction : Ultrasonic techniques have been researched for their potential in decontaminating water containing phenolic compounds, including chlorophenol and nitrophenol derivatives. This approach aims to reduce concentrations to non-toxic levels, facilitating natural decay processes and mitigating environmental impact (Kidak & Ince, 2006).

Innovative Detection and Analysis Methods

- Electrochemical Determination : Studies on the electrochemical determination of phenolic derivatives, including chlorophenol and nitrophenol, highlight the development of sensitive detection methods. These methods are crucial for monitoring environmental contamination and for research applications requiring precise quantification of these compounds (Bebeselea et al., 2010).

properties

IUPAC Name |

1-chloro-3-(4-nitrophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO3/c13-9-2-1-3-12(8-9)17-11-6-4-10(5-7-11)14(15)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEUAYIJJIQXNOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177582 | |

| Record name | Benzene, 1-chloro-3-(4-nitrophenoxy)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

m-Chlorophenyl p-nitrophenyl ether | |

CAS RN |

2303-23-3 | |

| Record name | 1-Chloro-3-(4-nitrophenoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2303-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ether, m-chlorophenyl p-nitrophenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002303233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Chlorophenyl p-nitrophenyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52578 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-3-(4-nitrophenoxy)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.